molecular formula C30H37NO11 B1246537 [(1R,3S,5S,6S,7R)-6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate

[(1R,3S,5S,6S,7R)-6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate

Cat. No. B1246537
M. Wt: 587.6 g/mol
InChI Key: OWTUMFZGWWGYGZ-PIDWFFPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,3S,5S,6S,7R)-6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate is a natural product found in Erythroxylum pervillei with data available.

Scientific Research Applications

Stereoselective Synthesis

The compound is used in the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane derivatives, important for constructing complex sugar structures. Gerber and Vogel (2001) describe the synthesis of 8-Oxabicyclo[3.2.1]octane pentol derivatives, valuable for the asymmetric synthesis of 2,6-anhydrohepturonic acid derivatives and beta-C-manno-Pyranosides, useful in the construction of (1 → 3)-C,C-Linked trisaccharides (Gerber & Vogel, 2001).

Synthesis of Brain Imaging Agents

Andersen et al. (1997) report the synthesis of potential hydroxy metabolites of brain imaging agents using a compound structurally similar to the one . These metabolites are valuable for enhancing the effectiveness of brain imaging agents (Andersen et al., 1997).

Crystal Structure Characterization

Wu et al. (2015) synthesized and characterized a structurally related compound, investigating its absolute molecular configuration via X-ray crystallography. This research contributes to understanding the structural aspects of such compounds, which is critical for their application in various fields of chemistry (Wu et al., 2015).

Enantioselective Syntheses of Tropane Alkaloids

Mao et al. (2014) presented an approach to hydroxylated 8-azabicyclo[3,2,1]octan-3-ones, applicable to the enantioselective syntheses of tropane alkaloids. This method is vital for producing these alkaloids, which have significant medicinal value (Mao et al., 2014).

properties

Product Name

[(1R,3S,5S,6S,7R)-6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate

Molecular Formula

C30H37NO11

Molecular Weight

587.6 g/mol

IUPAC Name

[(1R,3S,5S,6S,7R)-6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C30H37NO11/c1-31-19-14-18(41-30(34)17-12-23(37-4)29(40-7)24(13-17)38-5)15-20(31)27(26(19)33)42-25(32)9-8-16-10-21(35-2)28(39-6)22(11-16)36-3/h8-13,18-20,26-27,33H,14-15H2,1-7H3/b9-8+/t18-,19-,20+,26-,27+/m0/s1

InChI Key

OWTUMFZGWWGYGZ-PIDWFFPOSA-N

Isomeric SMILES

CN1[C@H]2C[C@@H](C[C@@H]1[C@H]([C@H]2O)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CN1C2CC(CC1C(C2O)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC

synonyms

3alpha-(3,4,5-trimethoxybenzoyloxy)-6beta-(3,4,5-trimethoxycinnamoyloxy)-7betahydroxytropane
pervilleine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,3S,5S,6S,7R)-6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
[(1R,3S,5S,6S,7R)-6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate
Reactant of Route 3
Reactant of Route 3
[(1R,3S,5S,6S,7R)-6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate
Reactant of Route 4
Reactant of Route 4
[(1R,3S,5S,6S,7R)-6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate
Reactant of Route 5
Reactant of Route 5
[(1R,3S,5S,6S,7R)-6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate
Reactant of Route 6
Reactant of Route 6
[(1R,3S,5S,6S,7R)-6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate

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